Cas no 866808-56-2 (2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide)

2-3-(4-Fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide is a specialized quinoline-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-fluorobenzenesulfonyl group and a methoxyphenylacetamide moiety, which may contribute to enhanced binding affinity and selectivity in biological targets. The presence of the dihydroquinolin-4-one core suggests utility as a scaffold for kinase inhibition or other enzyme modulation. This compound's well-defined synthetic route and high purity make it suitable for structure-activity relationship (SAR) studies. Its fluorinated and methoxy-substituted aromatic systems could improve metabolic stability and bioavailability, offering advantages in drug discovery and development.
2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide structure
866808-56-2 structure
Product Name:2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide
CAS No:866808-56-2
MF:C25H21FN2O6S
MW:496.507448911667
CID:6233751
PubChem ID:2137093
Update Time:2025-06-15

2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide
    • 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
    • 866808-56-2
    • 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
    • F1604-0725
    • 2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
    • AKOS001821061
    • Inchi: 1S/C25H21FN2O6S/c1-33-18-7-5-17(6-8-18)27-24(29)15-28-14-23(35(31,32)20-10-3-16(26)4-11-20)25(30)21-13-19(34-2)9-12-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
    • InChI Key: XOODIKNHHGXOFS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(C1C(C2C=C(C=CC=2N(CC(NC2C=CC(=CC=2)OC)=O)C=1)OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 496.11043573g/mol
  • Monoisotopic Mass: 496.11043573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 903
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 110Ų

2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1604-0725-2μmol
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1604-0725-5μmol
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1604-0725-10μmol
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0725-20μmol
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1604-0725-1mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1604-0725-2mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0725-3mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1604-0725-4mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0725-5mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0725-10mg
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
866808-56-2 90%+
10mg
$79.0 2023-05-17

2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide Related Literature

Additional information on 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide

Comprehensive Overview of 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 866808-56-2)

The compound 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 866808-56-2) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a fluorobenzenesulfonyl group and a methoxyphenylacetamide moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on this compound due to its unique pharmacophore properties, which may contribute to its activity in modulating specific biological pathways.

In recent years, the demand for sulfonyl-containing compounds like 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide has surged, driven by their applications in targeted therapy and enzyme inhibition. This compound's fluorinated aromatic ring and methoxy groups enhance its binding affinity to proteins, making it a candidate for studies in cancer research, inflammatory diseases, and neurodegenerative disorders. Its CAS No. 866808-56-2 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.

The synthesis of 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide involves multi-step organic reactions, including Suzuki coupling and amide bond formation. These methods are widely discussed in scientific literature, as researchers seek to optimize yields and purity for industrial-scale production. The compound's molecular weight and solubility profile are critical parameters for formulation scientists, particularly in drug delivery systems.

One of the most searched questions about this compound is its mechanism of action. Preliminary studies suggest that 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide may interact with kinase enzymes or G-protein-coupled receptors, though further validation is required. Its bioavailability and metabolic stability are also hot topics, as these factors determine its suitability as a lead compound in preclinical trials.

From an SEO perspective, keywords like "quinoline-based drugs," "fluorobenzenesulfonyl derivatives," and "CAS 866808-56-2 supplier" are highly relevant. These terms align with user queries in Google Scholar and PubMed, where professionals search for chemical properties and synthetic protocols. The compound's potential as a therapeutic agent is further highlighted by its structural similarity to known bioactive molecules, such as COX-2 inhibitors and tyrosine kinase inhibitors.

In conclusion, 2-3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 866808-56-2) represents a promising area of research in drug development. Its multifunctional structure and potential biological activities make it a valuable subject for both academic and industrial investigations. As the scientific community continues to explore its applications, this compound is likely to gain even more attention in the coming years.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.